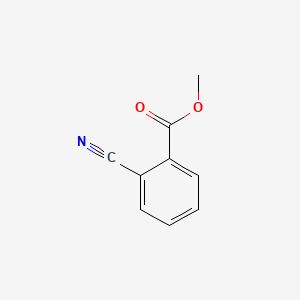












|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[N:20]=[C:19]([CH3:24])[N:18]([C:25]1[C:26]([CH3:31])=[N:27][CH:28]=[CH:29][CH:30]=1)[C:17]2=[O:32].[C:33]([C:35]1[CH:44]=[CH:43][CH:42]=[CH:41][C:36]=1[C:37]([O:39][CH3:40])=[O:38])#[N:34]>O1CCCC1>[C:33]([C:35]1[CH:44]=[CH:43][CH:42]=[CH:41][C:36]=1[C:37]([O:39][CH3:40])=[O:38])#[N:34].[F:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[N:20]=[C:19]([CH:24]=[C:37]([C:36]1[CH:41]=[CH:42][CH:43]=[CH:44][C:35]=1[C:33]#[N:34])[OH:38])[N:18]([C:25]1[C:26]([CH3:31])=[N:27][CH:28]=[CH:29][CH:30]=1)[C:17]2=[O:32]
|


|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.046 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
6-fluoro-2-methyl-3-(2-methyl-pyridin-3-yl)-3H-quinazolin-4-one
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2C(N(C(=NC2=CC1)C)C=1C(=NC=CC1)C)=O
|
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(C(=O)OC)C=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
was stirred 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred 30 minutes at -78° C.
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated aqueous bicarbonate
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to ambient temperature
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with water
|
|
Type
|
EXTRACTION
|
|
Details
|
repeatedly extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel (20×100 mm) with elution proceeding
|
|
Type
|
CUSTOM
|
|
Details
|
40% ethyl acetate/hexane (50 mL), unweighed recovered methyl 2-cyanobenzoate
|
|
Type
|
ADDITION
|
|
Details
|
60% ethyl acetate/hexane (50 mL), mixture of impurity and desired product
|
|
Type
|
ADDITION
|
|
Details
|
The product containing fractions
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with 1% ethyl acetate/ether
|
|
Type
|
CUSTOM
|
|
Details
|
the yellow solid which formed
|
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(C(=O)OC)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.1 mmol | |
| AMOUNT: MASS | 0.5 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C(N(C(=NC2=CC1)C=C(O)C1=C(C#N)C=CC=C1)C=1C(=NC=CC1)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.017 g | |
| YIELD: PERCENTYIELD | 10% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |